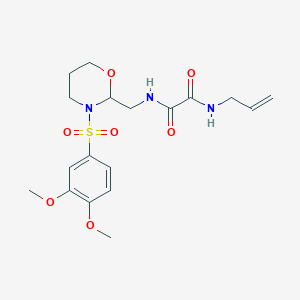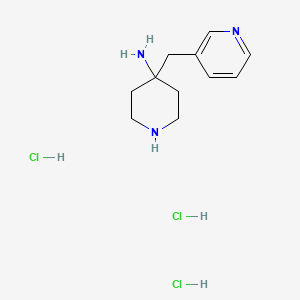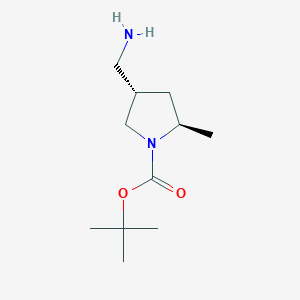
(2R,4S)-tert-Butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound can be synthesized by the reaction of N-Boc-4-aminomethyl-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA). The reaction results in the formation of the Boc-protected DM-1, which is then deprotected by treatment with hydrochloric acid.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: InChI=1S/C11H22N2O2/c1-8-5-9 (6-12)7-13 (8)10 (14)15-11 (2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1. The SMILES representation is CC1CC (CN1C (=O)OC (C) (C)C)CN.
Chemical Reactions Analysis
The compound selectively inhibits translation of mRNA without affecting the activities of other cellular components. It has been shown to have significant antitumor activity in vitro and in vivo.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.31 g/mol. It is a white crystalline powder that is soluble in water, ethanol, and acetone. The compound is stable at room temperature, but it should be protected from light and moisture.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the use of this compound in cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth. It shows promise as a potential anticancer agent, particularly against certain types of solid tumors .
- G-quadruplex Stabilization : G-quadruplex structures play a crucial role in gene regulation. This compound has been investigated for its ability to stabilize G-quadruplexes, making it a potential target for cancer treatment .
Organic Synthesis and Catalysis
- Chiral Building Block : The chiral nature of this compound makes it valuable in asymmetric synthesis. It serves as a versatile building block for creating complex molecules with specific stereochemistry .
- Enantioselective Reactions : Researchers have utilized it as a catalyst in enantioselective reactions, enabling the synthesis of optically pure compounds .
Materials Science and Polymer Chemistry
- Polymerization Initiator : This compound has been explored as an initiator for controlled radical polymerization. Its tert-butyl group facilitates controlled chain growth, leading to well-defined polymers .
- Functional Polymers : By incorporating this compound into polymer backbones, scientists have developed functional materials with tailored properties, such as drug delivery carriers and responsive hydrogels .
Bioconjugation and Labeling
- Amino Group Reactivity : The aminomethyl group in this compound allows for efficient bioconjugation. Researchers have used it to label proteins, peptides, and nucleic acids for imaging, diagnostics, and targeted drug delivery .
Pharmacokinetics and Prodrug Design
- Prodrug Strategy : The tert-butyl ester moiety can serve as a prodrug form. Researchers have designed derivatives of this compound to enhance oral bioavailability and controlled release .
Natural Product Synthesis
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUWTDLNUMEGX-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
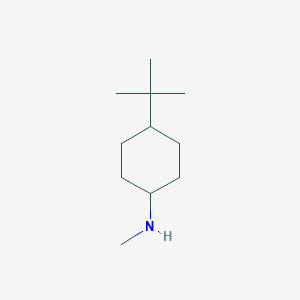

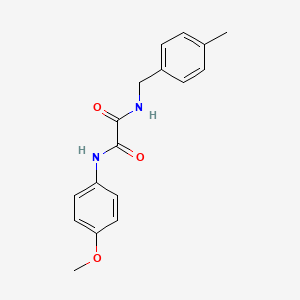
![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)
![Methyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2418519.png)
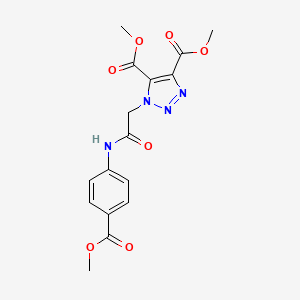
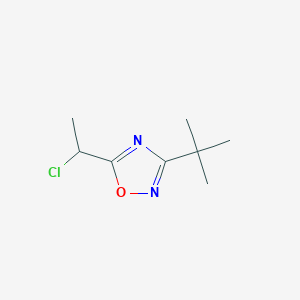
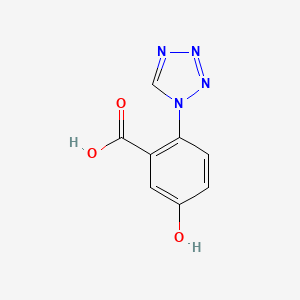
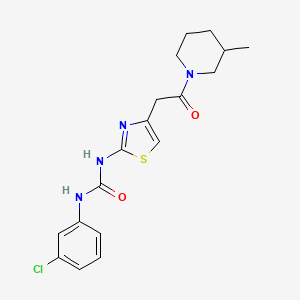
![(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2418526.png)

